molecular formula C12H14K8O35S8 B013897 Potassium sucrose octasulfate CAS No. 73264-44-5

Potassium sucrose octasulfate

Cat. No. B013897
CAS RN: 73264-44-5
M. Wt: 1287.5 g/mol
InChI Key: XISWAUUBQBEDFB-QRDGSJRXSA-F
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Description

Synthesis Analysis

The synthesis of potassium sucrose octasulfate involves complete sulfation of the sugar moiety, as demonstrated through two-dimensional and deuterium-induced, differential-isotope-shift nuclear magnetic resonance (NMR) measurements. These techniques have facilitated the full assignment of 1H and 13C resonances of potassium sucrose octasulfate, proving its complete sulfation during synthesis (Silvey, 1992).

Molecular Structure Analysis

The molecular structure of potassium sucrose octasulfate has been elucidated through various structural studies. Notably, the crystal structure of a complex between acidic fibroblast growth factor (aFGF) and sucrose octasulfate reveals its binding to a positively charged region of aFGF, which is crucial for its biological activity. This interaction does not alter the overall conformation of aFGF, suggesting a specific and significant molecular interaction (Zhu, Hsu, & Rees, 1993).

Chemical Reactions and Properties

Potassium sucrose octasulfate engages in specific chemical reactions, particularly in its interaction with proteins such as fibroblast growth factors (FGFs). It stabilizes FGFs against acid denaturation, enhancing their ability to stimulate healing, which is mediated through binding to similar sites on FGFs as heparin and other proteoglycans. This binding specificity underscores its unique chemical properties and potential therapeutic applications (Zhu, Hsu, & Rees, 1993).

Physical Properties Analysis

The physical properties of potassium sucrose octasulfate, such as solubility and stability, play a crucial role in its applications and interactions. Its solubility in water and stability in various conditions are particularly noteworthy, affecting its utility in pharmaceutical formulations and other applications. For instance, the electrospray ionization mass spectral analysis of sucrose octasulfate highlights its stability and the challenges associated with the analysis of highly sulfated carbohydrates (Gunay et al., 2003).

Chemical Properties Analysis

The chemical properties of potassium sucrose octasulfate, such as its reactivity and interaction with various molecules, are pivotal in understanding its function and applications. The compound's ability to bind and stabilize fibroblast growth factors, thereby affecting FGF signaling, is a prime example of its unique chemical characteristics. This is elucidated in the structure of the FGF2-FGFR1-SOS complex, which reveals how sucrose octasulfate induces FGF-dependent dimerization of FGF receptors, a critical step in FGF signaling (Yeh et al., 2002).

Scientific Research Applications

  • Crystal Formation : Sucrose octasulfate crystallizes into salts like potassium, cesium, rubidium, and ammonium, with pyridine-sulfur trioxide as the key sulfation agent (Ochi, Watanabe, Okui, & Shindo, 1980).

  • Medical Applications :

    • It stabilizes acidic fibroblast growth factor (FGF), which is crucial in cell growth and healing (Zhu, Hsu, & Rees, 1993).
    • In treating neuroischemic diabetic foot ulcers, it significantly increases skin oxygen pressure and improves wound healing (Lázaro-Martínez et al., 2020).
    • Sucrosofate potassium, a wound-healing agent, shows mild irritation but no sensitization when applied under occlusive dressings (Sharolyn, Michael, & Robert, 1991).
    • Silver sucrose octasulfate nasal gel significantly improves nasal symptoms post-endoscopic sinus surgery (Ottaviano et al., 2015).
  • Pharmaceutical Analysis :

    • Differential-isotope-shift NMR techniques confirm complete sulfation in potassium sucrose octasulfate and sucralfate, aiding in the detection of impurities and hydrolysis products (Silvey, 1992).
    • A novel ultra-performance liquid chromatography-tandem mass spectrometry method determines sucrose octasulfate in dog plasma and urine, meeting FDA guidelines for clinical research (Ke, Li, Chang, & Kapanadze, 2015).
  • Chemical Analysis :

    • Quaternary ammonium and phosphonium salts are effective for electrospray ionization mass spectral analysis of sucrose octasulfate (Gunay et al., 2003).
  • Biological Impact :

    • Sulfosucrose derivatives potentially regulate fibroblast growth factor activity, affecting cell proliferation and differentiation (Polat, Mohammadi, & Linhardt, 2002).
    • Free sucrose octasulfate has a significantly different conformation than when bound to acidic fibroblast growth factor, with strong electrostatic interactions possibly dominating deformation (Shen & Lerner, 1995).
  • Agricultural Research :

    • Potassium application in cotton plants, which involves sucrose transformation, affects boll biomass and photosynthetic rate (Hu et al., 2015).

Future Directions

Potassium Sucrose Octasulfate has been shown to improve wound closure of neuroischaemic diabetic foot ulcers . It is recommended for use in difficult to heal neuro-ischaemic ulcers . Future research may focus on its potential uses in other medical applications .

properties

IUPAC Name

octapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8K/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;/q;8*+1/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISWAUUBQBEDFB-QRDGSJRXSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14K8O35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium sucrose octasulfate

CAS RN

73264-44-5
Record name Sucrosofate potassium anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073264445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name octapotassium (2R,3R,4S,5R,6R)-2-{[(2S,3S,4R,5R)-3,4-disulfato-2,5-bis(sulfatomethyl)oxolane-2-yl]oxy}-3,4,5-trisulfato-6-(sulfatomethyl)oxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCROSOFATE POTASSIUM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8CB6ERJ54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
GL Silvey - Journal of pharmaceutical sciences, 1992 - Elsevier
… all of the 'H and I3C resonances of potassium sucrose octasulfate (K,SOS) and thereby prove … from single-crystal X-rays results on potassium sucrose octasulfate (K,SOS). However, …
Y Ke, SL Li, LD Chang, T Kapanadze - Journal of Chromatography B, 2015 - Elsevier
… About 65.43 mg potassium sucrose octasulfate was weighted into 50 mL of volumetric flask and dissolved with Milli-Q water to make the final concentration of SOS stock solution as 1.0 …
G Ottaviano, S Blandamura, E Fasanaro… - American Journal of …, 2015 - Elsevier
… Ethical Committee of Padova University Hospital [Italy]) was to assess the effect of a nasal gel containing a combination of silver sucrose octasulfate and potassium sucrose octasulfate (…
D Passali, J Cambi, FM Passali… - …, 2013 - springerplus.springeropen.com
… days in advance of recruitment with/without rhinosinusitis was randomly treated with an hypertonic solution composed by Silver Sucrose Octasulfate and Potassium Sucrose Octasulfate …
Number of citations: 16 springerplus.springeropen.com
C Marianelli, P Petrucci, MC Comelli, G Calderini - Plos one, 2014 - journals.plos.org
… Other selected active ingredients in the formulation of the whole vaginal gel included KSOS (potassium sucrose octasulfate) for its trophic and anti-bacterial adhesion properties [35], [36]…
Number of citations: 5 journals.plos.org
Y Nawata, K Ochi, M Shiba, K Morita… - … Section B: Structural …, 1981 - scripts.iucr.org
… Crystals of potassium sucrose octasulfate hepta- hydrate were grown from a H20/CH3OH solution. They deteriorated gradually by losing water of crystal- lization. The samples were …
Number of citations: 25 scripts.iucr.org
IS Yang, TG Kim, BS Park, KJ Cho, JH Lee… - Biochemical and …, 2010 - Elsevier
The crystal structures of aprotinin and its complex with sucrose octasulfate (SOS), a polysulfated heparin analog, were determined at 1.7–2.6Å resolutions. Aprotinin is monomeric in …
JL Sharolyn, AMP Michael… - Journal of Toxicology …, 1991 - Taylor & Francis
… dermal sensitization of sucrosofate potassium (potassium sucrose octasulfate), a new wound-… of increased irritation caused by potassium sucrose octasulfate compared with the vehicle. …
X Zhu, BT Hsu, DC Rees - Structure, 1993 - cell.com
Background: The anti-ulcer drug sucrose octasulfate (SOS) binds to fibroblast growth factors (FGFs), proteins which stimulate the growth and differentiation of several cell types, …
Number of citations: 130 www.cell.com
J Shen, LE Lerner - Carbohydrate research, 1995 - Elsevier
The conformation of sucrose octasulfate free in solution has been determined based on high-resolution NMR spectroscopy. Three-bond 1 H- 1 H scalar coupling constants, laboratory …

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